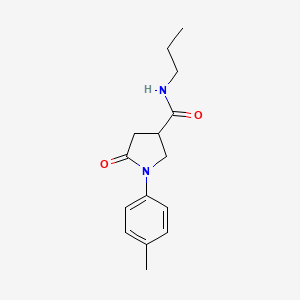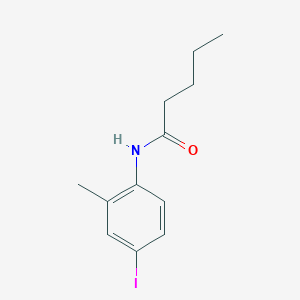
N-(4-iodo-2-methylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)pentanamide, also known as IMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IMP is a derivative of pentanamide and contains an iodine and a methyl group on its phenyl ring.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)pentanamide has been used in various scientific research applications, such as in the development of new drugs and as a tool for studying biological systems. N-(4-iodo-2-methylphenyl)pentanamide has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been used as a tracer in positron emission tomography (PET) imaging studies to investigate the distribution and pharmacokinetics of drugs in vivo.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, N-(4-iodo-2-methylphenyl)pentanamide may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-(4-iodo-2-methylphenyl)pentanamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study on rats, N-(4-iodo-2-methylphenyl)pentanamide was found to reduce paw edema and pain sensitivity in a dose-dependent manner. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been reported to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-iodo-2-methylphenyl)pentanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been reported to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using N-(4-iodo-2-methylphenyl)pentanamide is its high cost, which may limit its use in larger studies.
Orientations Futures
There are several future directions for the research on N-(4-iodo-2-methylphenyl)pentanamide. One potential direction is the development of new drugs based on N-(4-iodo-2-methylphenyl)pentanamide's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide and its potential applications in the treatment of various diseases. Furthermore, N-(4-iodo-2-methylphenyl)pentanamide may be used as a tracer in PET imaging studies to investigate the pharmacokinetics of other drugs in vivo. Overall, N-(4-iodo-2-methylphenyl)pentanamide has shown promising results in various scientific research applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2-methylphenyl)pentanamide involves the reaction of 4-iodo-2-methylbenzoic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-iodo-2-methylphenyl)pentanamide. This method has been reported to yield high-quality N-(4-iodo-2-methylphenyl)pentanamide with a purity of over 95%.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYZJIRHWRDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
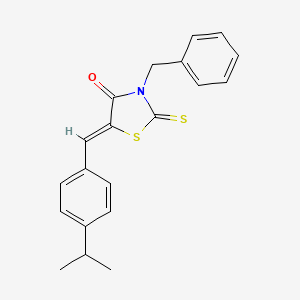
![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)
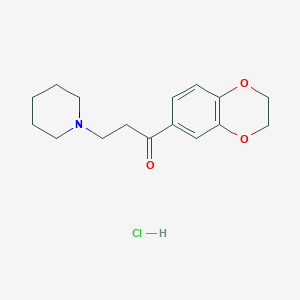
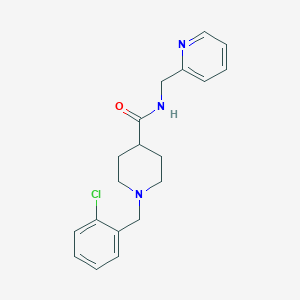
![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)
